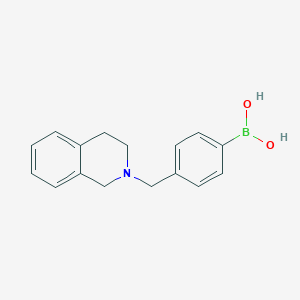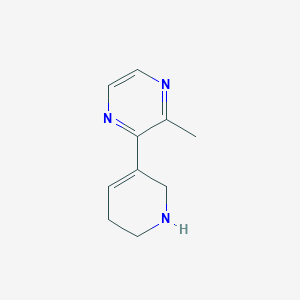methanone CAS No. 204066-02-4](/img/structure/B13990430.png)
[4-(9H-Carbazol-9-yl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-Carbazol-9-yl)phenylmethanone is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics, photophysics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Carbazol-9-yl)phenylmethanone typically involves the reaction of 9H-carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4-(9H-Carbazol-9-yl)phenylmethanone may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-(9H-Carbazol-9-yl)phenylmethanone can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(9H-Carbazol-9-yl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel compounds with interesting properties.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, 4-(9H-Carbazol-9-yl)phenylmethanone is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs). Its excellent photophysical properties make it an ideal candidate for use in display technologies.
Mechanism of Action
The mechanism of action of 4-(9H-Carbazol-9-yl)phenylmethanone involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. In OLEDs, the compound’s ability to emit light upon excitation is due to its unique electronic structure, which allows for efficient energy transfer and light emission.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A parent compound of 4-(9H-Carbazol-9-yl)phenylmethanone, known for its use in organic electronics.
[4-(9H-Carbazol-9-yl)phenyl]boronic acid: Another derivative of carbazole with applications in organic synthesis and materials science.
9-Phenylcarbazole: A structurally similar compound with different electronic properties.
Uniqueness
4-(9H-Carbazol-9-yl)phenylmethanone stands out due to its unique combination of photophysical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.
Properties
CAS No. |
204066-02-4 |
|---|---|
Molecular Formula |
C25H17NO |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4-carbazol-9-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C25H17NO/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17H |
InChI Key |
YDASWDXQJDDHSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
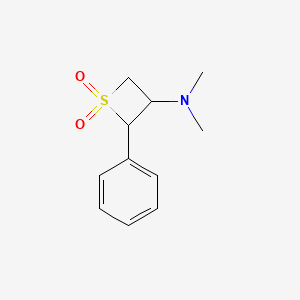
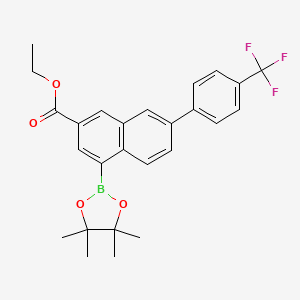

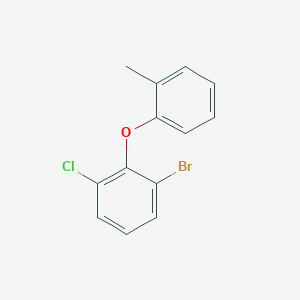
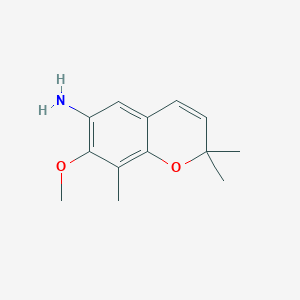
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
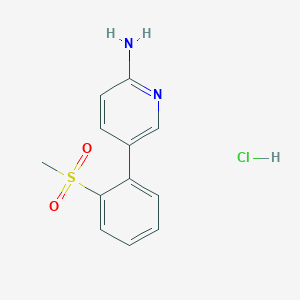
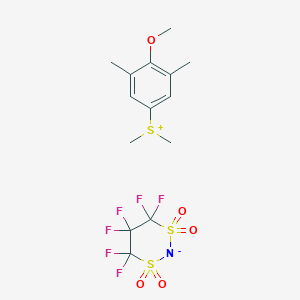
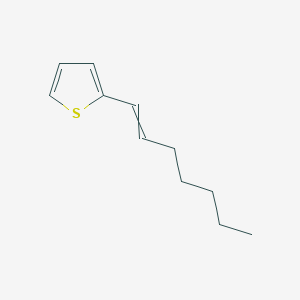
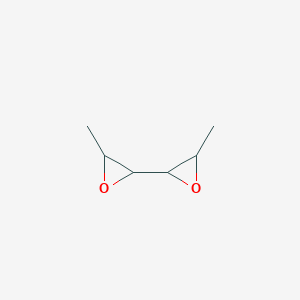
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
